N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
- It belongs to the class of acetamides and contains a triazole ring and a thienopyrimidine moiety.
- The compound’s IUPAC name is N-[2-(4-methoxyphenyl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide .
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide: is a chemical compound with the molecular formula C₁₈H₁₈N₆O₄S.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the formation of the triazole ring and the thienopyrimidine core.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations.
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway .
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, design analogs, and study its interactions with other molecules.
Biology: Investigating its effects on cellular processes, receptors, or enzymes.
Industry: Possible use in materials science or chemical manufacturing .
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of active research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- Unfortunately, detailed information on similar compounds is scarce in the literature.
- Researchers may compare it with structurally related molecules to highlight its uniqueness .
Properties
Molecular Formula |
C19H18N6O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C19H18N6O3S/c1-28-13-5-2-12(3-6-13)4-7-15-21-19(24-23-15)22-16(26)10-25-11-20-17-14(18(25)27)8-9-29-17/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,21,22,23,24,26) |
InChI Key |
KXAHARRAETTWQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
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